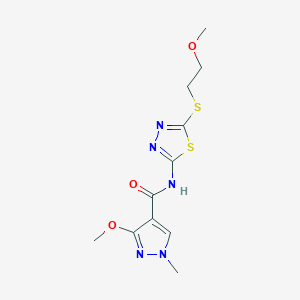
3-methoxy-N-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide” is a versatile chemical compound used in diverse scientific research, owing to its unique properties and potential applications1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information about the synthesis of this compound.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, I couldn’t find any specific information about the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Unfortunately, I couldn’t find any specific information about the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, I couldn’t find any specific information about the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Characterization
- Compounds with pyrazole and thiadiazole groups have been synthesized and characterized, highlighting their significance in the development of new molecules with potential biological activities. For instance, Hassan, Hafez, and Osman (2014) described the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, showcasing the potential for creating novel compounds with specific properties (Hassan, Hafez, & Osman, 2014).
Potential Biological Activities
- Research into compounds containing pyrazole, thiadiazole, and carboxamide moieties has explored their potential biological activities. For example, studies have investigated their cytotoxicity against various cancer cell lines, suggesting these compounds' relevance in developing new therapeutic agents. Notably, compounds synthesized by incorporating these functional groups have demonstrated activities against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Applications in Material Science
- The synthesis and structural analysis of related compounds have also found applications in material science, such as in the development of novel fluorescent dyes and materials with specific optical properties. For instance, the synthesis of pyrazole derivatives as photosynthetic electron transport inhibitors demonstrates the diverse applications of these molecules beyond pharmacological activities (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Safety And Hazards
The safety and hazards of a compound depend on its physical, chemical, and toxicological properties. Unfortunately, I couldn’t find any specific information about the safety and hazards of this compound.
Future Directions
The future directions of research on a compound depend on its potential applications in various fields. Unfortunately, I couldn’t find any specific information about the future directions of this compound.
properties
IUPAC Name |
3-methoxy-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S2/c1-16-6-7(9(15-16)19-3)8(17)12-10-13-14-11(21-10)20-5-4-18-2/h6H,4-5H2,1-3H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUOWLRFBXPHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2684491.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)
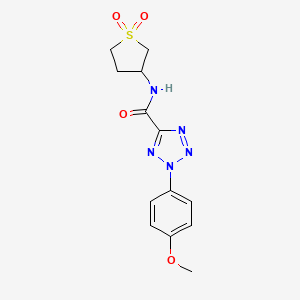
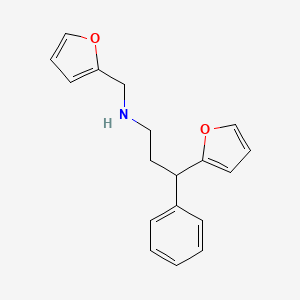
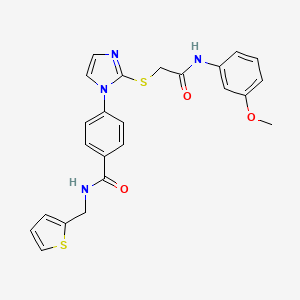
![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2684500.png)
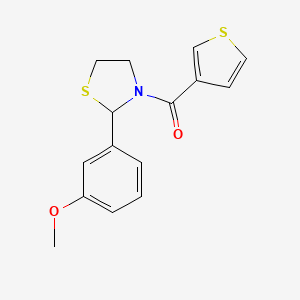
![4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B2684502.png)
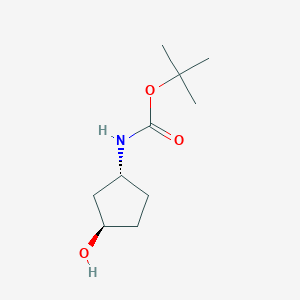

![3-[(4-bromophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684508.png)
![3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2684510.png)
![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)